6-碘-1H-吲唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

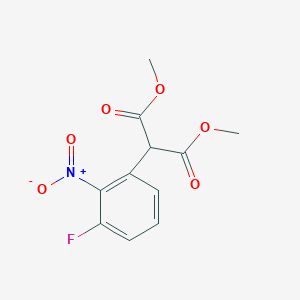

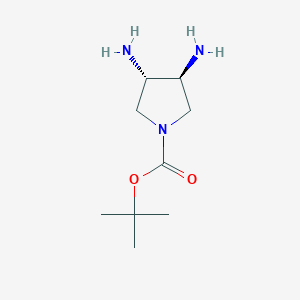

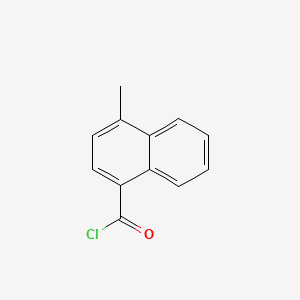

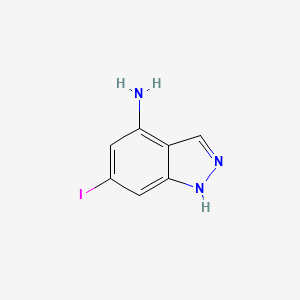

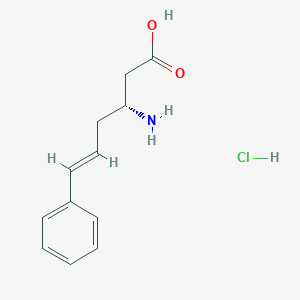

6-Iodo-1H-indazol-4-amine is a synthetic organic molecule with various biological properties and potential implications in scientific experiments and industries. It contains a total of 18 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Pyrazole .

Synthesis Analysis

The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material . The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .Molecular Structure Analysis

The molecular structure of 6-Iodo-1H-indazol-4-amine includes a five-membered ring, a six-membered ring, a nine-membered ring, a primary amine (aromatic), and a Pyrazole .Chemical Reactions Analysis

The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .科学研究应用

Anticancer Agent Development

4-Amino-6-iodo-1H-indazole: has been explored for its potential as an anticancer agent. Researchers have designed and synthesized derivatives of this compound to act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy . One derivative, in particular, showed potent anti-proliferative activity in human colorectal cancer cells and was associated with G2/M cell cycle arrest, indicating its promise for further development as an anticancer agent .

Immunotherapy Enhancement

The compound’s role in inhibiting IDO1 can also contribute to enhancing immunotherapy treatments. IDO1 is involved in the immunosuppressive tumor microenvironment, and its inhibition can expose cancer cells to the immune system’s actions . This could potentially improve the efficacy of existing immunotherapy approaches.

Rational Drug Design

The indazole scaffold of 4-Amino-6-iodo-1H-indazole is significant in the rational design of new therapeutic agents. Its structure has been used to design IDO1 inhibitors, which are currently undergoing clinical trials . The compound’s ability to be modified allows for the creation of a variety of derivatives with potential therapeutic effects.

Synthesis of Functional Molecules

Indazoles, including 4-Amino-6-iodo-1H-indazole , are key components in the synthesis of functional molecules used in everyday applications . Advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in creating molecules with a wide range of functions.

Mechanistic Studies in Chemistry

The compound is also valuable in mechanistic studies within chemistry. Understanding the bonds constructed during the formation of the imidazole ring and the resultant substitution patterns can provide insights into reaction mechanisms and future challenges in synthetic methodology .

安全和危害

未来方向

Indazole-containing derivatives, such as 6-Iodo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They represent one of the most important heterocycles in drug molecules and have potential for further development as potential anticancer agents .

作用机制

Target of Action

The primary target of 4-Amino-6-iodo-1H-indazole, also known as 6-Iodo-1H-indazol-4-amine, is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune system . It is involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway .

Mode of Action

4-Amino-6-iodo-1H-indazole interacts with its target, IDO1, by inhibiting its activity . This inhibition suppresses the IDO1 protein expression, leading to a decrease in the catabolism of tryptophan .

Biochemical Pathways

The inhibition of IDO1 by 4-Amino-6-iodo-1H-indazole affects the kynurenine pathway . This pathway is responsible for the degradation of tryptophan into kynurenine . By inhibiting IDO1, 4-Amino-6-iodo-1H-indazole reduces the production of kynurenine and its downstream metabolites .

Pharmacokinetics

The compound’s potent anti-proliferative activity suggests that it may have favorable bioavailability .

Result of Action

The result of 4-Amino-6-iodo-1H-indazole’s action is a potent anti-proliferative activity, particularly in human colorectal cancer cells . By inhibiting IDO1, the compound suppresses the production of kynurenine, a metabolite that can promote tumor growth and survival . This leads to a decrease in the proliferation of cancer cells .

属性

IUPAC Name |

6-iodo-1H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMMINIDNWGNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646208 |

Source

|

| Record name | 6-Iodo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-1H-indazol-4-amine | |

CAS RN |

885519-94-8 |

Source

|

| Record name | 6-Iodo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)